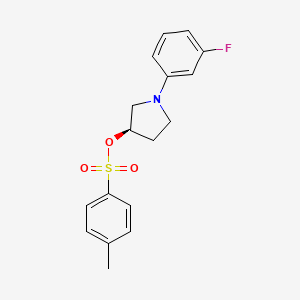

(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

説明

Historical Development and Discovery

The compound (R)-1-(3-fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 873945-29-0) emerged in the early 2000s during systematic explorations of pyrrolidine derivatives for pharmaceutical applications. Its discovery aligns with advancements in stereoselective synthesis techniques, particularly in the context of heterocyclic chemistry. Early patents, such as WO2006012642A2 (2005), highlighted the utility of pyrrole and pyrrolidine derivatives as modulators of steroid nuclear receptors, laying the groundwork for structural diversification.

A pivotal study in 2018 demonstrated its role as a precursor in the synthesis of T-type calcium channel inhibitors, where the tosylate group facilitated nucleophilic substitution reactions to introduce pharmacophoric groups. The compound’s chiral (R)-configuration was optimized to enhance binding affinity, as evidenced by asymmetric synthesis protocols involving nickel-catalyzed cross-coupling and enzymatic resolution.

Significance in Heterocyclic Chemistry

This compound epitomizes the strategic integration of fluorinated aromatic systems and sulfonate esters in heterocyclic design. The pyrrolidine core provides conformational rigidity, while the 3-fluorophenyl moiety enhances lipophilicity and metabolic stability. The 4-methylbenzenesulfonate (tosyl) group serves dual roles:

Nomenclature and Structural Classification

The IUPAC name, (R)-1-(3-fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate , delineates its structure with precision:

- Core : Pyrrolidine (5-membered saturated nitrogen heterocycle).

- Substituents :

- 3-Fluorophenyl at N1.

- Tosyloxy group at C3 in (R)-configuration.

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FNO₃S | |

| Molecular Weight | 335.39 g/mol | |

| Melting Point | 268–269°C (decomposition) | |

| Density | 1.34 g/cm³ | |

| Stereochemistry | (R)-configuration at C3 |

The compound belongs to the sulfonate ester class, characterized by the $$ \text{-OSO}_2\text{-} $$ linkage, and is classified under heterocyclic amines due to its pyrrolidine backbone.

Position in Pyrrolidine Chemistry Research

This compound occupies a niche in medicinal chemistry as a versatile intermediate for neuroactive agents. Recent studies emphasize its role in:

- Neurological Therapeutics : As a precursor to T-type calcium channel blockers, which modulate neuronal excitability in epilepsy and neuropathic pain.

- Antidepressant Synthesis : Structural analogs contribute to SSRIs like paroxetine, where fluorinated aryl groups improve blood-brain barrier permeability.

- Catalytic Applications : Palladium-catalyzed carboamination reactions leverage its tosylate group for constructing polycyclic pyrrolidines.

特性

IUPAC Name |

[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-13-5-7-17(8-6-13)23(20,21)22-16-9-10-19(12-16)15-4-2-3-14(18)11-15/h2-8,11,16H,9-10,12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHAQERSQQIYES-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735135 | |

| Record name | (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873945-29-0 | |

| Record name | 3-Pyrrolidinol, 1-(3-fluorophenyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873945-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable pyrrolidine precursor, which can be functionalized through various organic reactions such as nucleophilic substitution or electrophilic addition .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

科学的研究の応用

®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds

作用機序

The mechanism of action of ®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity and specificity. The methylbenzenesulfonate ester may also play a role in modulating the compound’s solubility and bioavailability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

a. [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate ()

- Structural Differences : This compound replaces the pyrrolidine ring with a piperidine (6-membered) ring and introduces a 4-fluorophenyl group instead of 3-fluorophenyl. The tosyl group is attached via a methylene linker.

- The 4-fluorophenyl substituent could alter electronic effects compared to the 3-fluoro isomer, impacting receptor interactions.

b. 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)urea ()

- Structural Differences : Features a urea linkage and a pyrazole-pyrimidine moiety. The pyrrolidine nitrogen is substituted with a 2-methoxyethyl group instead of tosyl.

- Implications: The urea group introduces hydrogen-bonding capability, which may enhance target affinity.

Bicyclic Pyrrolidine Derivatives

a. (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide ()

- Structural Differences : Incorporates a fused pyrrolo-pyridazine bicyclic system and a trifluoromethyl furan carboxamide.

- Implications :

Sulfonate/Sulfonamide-Containing Derivatives

a. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences: Combines a chromenone (benzopyran) core with a pyrazolopyrimidine-sulfonamide group.

- Implications: The sulfonamide group (vs. sulfonate in the target compound) offers different acidity (pKa ~10 vs. ~1 for sulfonate), affecting ionization and membrane permeability.

b. (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

Comparative Data Table

Key Research Findings and Implications

- Stereochemical Influence : The R-configuration in the target compound is critical for its activity, as seen in enantiomerically pure analogs with >99% enantiomeric excess (e.g., ).

- Sulfonate vs. Sulfonamide : Sulfonates (stronger acids) are more water-soluble but less membrane-permeable than sulfonamides, suggesting divergent therapeutic applications .

- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via modular approaches like Suzuki coupling or ester hydrolysis, indicating scalable routes for the target compound .

生物活性

(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate is a synthetic compound that features a pyrrolidine ring, a fluorophenyl group, and a methylbenzenesulfonate moiety. This unique combination of functional groups contributes to its distinct biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : [(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate

- Molecular Formula : C17H18FNO3S

- Molecular Weight : 335.4 g/mol

- CAS Number : 873945-29-0

The biological activity of (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine structure provides rigidity and specificity. The methylbenzenesulfonate ester may influence solubility and bioavailability, essential for its pharmacological effects.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Enzyme Inhibition : Compounds in the pyrrolidine class have shown potential in inhibiting various enzymes, which can be crucial for therapeutic applications.

- Receptor Binding : The ability to bind to specific receptors can lead to desired pharmacological effects, such as anti-inflammatory or anti-cancer activities .

Antitumor Activity

A study evaluated the antitumor efficacy of pyrrolidine derivatives in mouse models. One derivative showed significant inhibition of tumor growth in models dependent on mutant JAK2 and FLT3 signaling pathways. Treatment resulted in substantial normalization of spleen and liver weights, indicating a therapeutic effect against malignancies associated with these pathways .

Antimicrobial Properties

Pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. For instance, certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate may possess similar antimicrobial properties due to its structural characteristics .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | Target/Pathway | IC50/MIC Values |

|---|---|---|---|

| (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate | Antitumor | JAK2, FLT3 | Not yet determined |

| Pyrrolidine Derivative A | Antibacterial | Staphylococcus aureus | 0.0039 mg/mL |

| Pyrrolidine Derivative B | Antifungal | Candida albicans | 0.025 mg/mL |

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | DAST, ClCH2CH2Cl, 50°C | 77% | |

| Sulfonylation | Tosyl chloride, Et3N, CH2Cl2, 268 K | 98% |

Advanced: How is X-ray crystallography applied to confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is used to resolve stereochemistry and conformation:

- Stereochemical Confirmation : The (R)-configuration is validated by analyzing Flack parameters and anomalous dispersion effects .

- Conformational Analysis : The pyrrolidine ring adopts a chair conformation , with dihedral angles between aromatic rings (e.g., 47.01° in analogous tosylates) influencing molecular packing .

Q. Conformation-Activity Table :

| Conformation | Biological Activity (IC50) | Reference |

|---|---|---|

| Chair (R-configuration) | 12 nM (RORγt) | |

| Twist (S-configuration) | >1000 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。